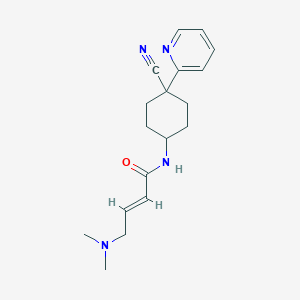
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protein kinase C epsilon (PKCε) enzyme. PKCε is a member of the protein kinase C family of serine/threonine kinases that plays a critical role in cellular signaling pathways involved in cell growth, differentiation, and survival. JNJ-1661010 has been shown to selectively inhibit PKCε activity in vitro and in vivo, making it a promising candidate for the treatment of various diseases.
作用机制
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide selectively inhibits the activity of PKCε by binding to the enzyme's regulatory domain. PKCε plays a critical role in various cellular signaling pathways, including those involved in cell growth, differentiation, and survival. By inhibiting PKCε activity, this compound can modulate these signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have a number of biochemical and physiological effects. These include inhibition of pro-inflammatory cytokine production, reduction of collagen deposition, and inhibition of cell proliferation. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide is its selectivity for PKCε. This selectivity allows for more precise modulation of cellular signaling pathways compared to non-specific inhibitors of PKC. However, one limitation of this compound is its relatively low potency compared to other PKC inhibitors. This may limit its effectiveness in certain disease models.
未来方向
There are several potential future directions for the development of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide. One possibility is the use of this compound as a therapeutic agent for diseases characterized by PKCε overexpression, such as certain types of cancer. Another potential application is the use of this compound as a tool for studying the role of PKCε in various cellular signaling pathways. Finally, further optimization of this compound's chemical structure may lead to the development of more potent and selective PKCε inhibitors.
合成方法
The synthesis of (E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide was first reported by researchers at Janssen Pharmaceuticals, Inc. in 2006. The synthesis involves a series of chemical reactions starting with the condensation of 4-cyano-4-pyridin-2-ylcyclohexanone with dimethylamine to form the intermediate, (E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-N,N-dimethylamine. This intermediate is then reacted with 4-bromo-2-butenal to form this compound.
科学研究应用
(E)-N-(4-Cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects in various disease models, including asthma, pulmonary fibrosis, and cancer. In addition, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.
属性
IUPAC Name |
(E)-N-(4-cyano-4-pyridin-2-ylcyclohexyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-22(2)13-5-7-17(23)21-15-8-10-18(14-19,11-9-15)16-6-3-4-12-20-16/h3-7,12,15H,8-11,13H2,1-2H3,(H,21,23)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKNJGJBZOBLAD-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


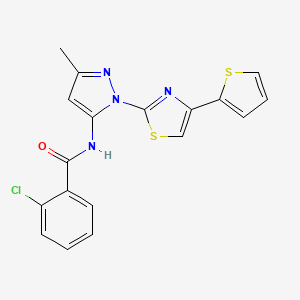
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2389251.png)
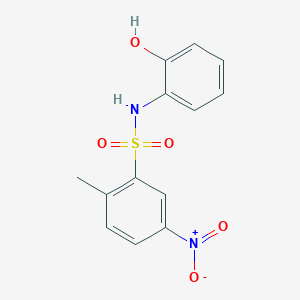
![N-{4-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}butanamide](/img/structure/B2389254.png)

![5,6-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2389259.png)
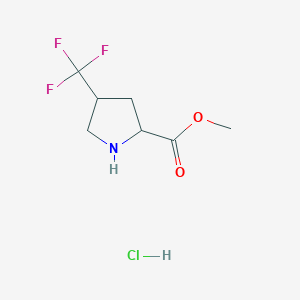

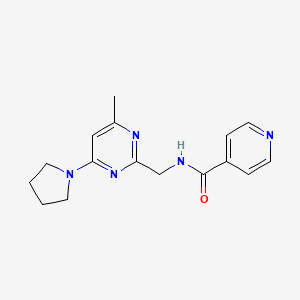

![2-[4-(Ethylcarbamoyl)phenoxy]propanoic acid](/img/structure/B2389268.png)

![N-[3-(3,4-dimethoxyphenyl)acryloyl]-N'-(4-fluoro-2-methylphenyl)thiourea](/img/structure/B2389272.png)